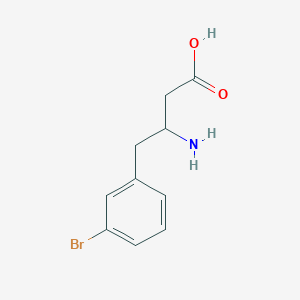

3-Amino-4-(3-bromophenyl)butanoic acid

Description

The exact mass of the compound 3-Amino-4-(3-bromophenyl)butanoic acid is 257.00514 g/mol and the complexity rating of the compound is 199. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3-Amino-4-(3-bromophenyl)butanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Amino-4-(3-bromophenyl)butanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

CAS No. |

919988-42-4 |

|---|---|

Molecular Formula |

C10H13BrClNO2 |

Molecular Weight |

294.57 g/mol |

IUPAC Name |

3-amino-4-(3-bromophenyl)butanoic acid;hydrochloride |

InChI |

InChI=1S/C10H12BrNO2.ClH/c11-8-3-1-2-7(4-8)5-9(12)6-10(13)14;/h1-4,9H,5-6,12H2,(H,13,14);1H |

InChI Key |

OWNVEWYNSXDFOL-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC(=C1)Br)CC(CC(=O)O)N |

Canonical SMILES |

C1=CC(=CC(=C1)Br)CC(CC(=O)O)N.Cl |

Origin of Product |

United States |

Foundational & Exploratory

3-Amino-4-(3-bromophenyl)butanoic acid CAS number and properties

This guide details the technical profile, synthesis, and applications of 3-Amino-4-(3-bromophenyl)butanoic acid , also known as β-Homo-3-bromophenylalanine .

Identity & Physicochemical Properties[1][2][3][4][5]

3-Amino-4-(3-bromophenyl)butanoic acid is a non-proteinogenic β-amino acid. Structurally, it is the β-homolog of 3-bromophenylalanine. Unlike standard α-amino acids where the amino group is attached to the C2 carbon, this compound features the amino group at the C3 (β) position.[]

This structural shift confers unique stability against proteolytic degradation, making it a critical building block in the design of peptidomimetics , foldamers , and protease-resistant pharmaceutical candidates.

Nomenclature & Identification[2][4][5][7]

| Property | Detail |

| IUPAC Name | 3-Amino-4-(3-bromophenyl)butanoic acid |

| Common Synonyms | β-Homo-3-bromophenylalanine; β-hPhe(3-Br)-OH |

| CAS Number (R-isomer HCl) | 1632296-25-3 (Commercially available salt form) |

| CAS Number (Fmoc-S-isomer) | 1956435-50-9 (Protected building block) |

| Molecular Formula | C₁₀H₁₂BrNO₂ |

| Molecular Weight | 258.11 g/mol (Free Base); ~294.57 g/mol (HCl Salt) |

| SMILES | NC(CC(=O)O)CC1=CC(Br)=CC=C1 |

Physicochemical Specifications

| Parameter | Specification (Typical for HCl Salt) |

| Appearance | White to off-white crystalline powder |

| Solubility | Soluble in Water, DMSO, Methanol; Sparingly soluble in Ethanol |

| Melting Point | >200°C (Decomposition typically observed for amino acid salts) |

| pKa (Predicted) | Carboxyl: ~3.5 |

| Hygroscopicity | Moderate (Store under desiccant) |

Synthesis: The Arndt-Eistert Homologation[8][9]

The authoritative method for synthesizing β-homo amino acids from their α-amino acid counterparts is the Arndt-Eistert Homologation . This sequence inserts a methylene (-CH₂-) group into the backbone, converting 3-bromo-phenylalanine into 3-amino-4-(3-bromophenyl)butanoic acid with retention of stereochemistry.

Experimental Workflow

-

Activation: The N-protected α-amino acid (e.g., Boc-3-Br-Phe-OH) is converted to a mixed anhydride using isobutyl chloroformate.

-

Diazotization: Treatment with diazomethane (CH₂N₂) yields the α-diazoketone.[2][3]

-

Wolff Rearrangement: Silver(I)-catalyzed decomposition of the diazoketone generates a ketene intermediate, which is immediately trapped by water (to form the acid) or an alcohol (to form the ester).[2]

Reaction Pathway Diagram[11]

Caption: The Arndt-Eistert homologation pathway converting the α-amino acid to the β-homo derivative via a Wolff Rearrangement.[4][2]

Critical Protocol Considerations

-

Stereochemical Integrity: The Wolff rearrangement proceeds with complete retention of configuration. Starting with (S)-3-Br-Phe yields (S)-β-homo-3-Br-Phe .

-

Safety Warning: Diazomethane is explosive and toxic.[3] Specialized glassware (fire-polished, no ground joints) and blast shields are mandatory. Alternatively, trimethylsilyldiazomethane can be used as a safer, non-explosive substitute.[3]

Applications in Drug Development

This compound is not typically a drug substance itself but a high-value chiral building block used to modify peptide properties.

A. Peptidomimetics & Protease Resistance

Incorporating β-amino acids into peptide drugs prevents cleavage by endogenous proteases (e.g., pepsin, trypsin, DPP-4). The "extra" methylene group alters the scissile bond geometry, rendering the peptide unrecognizable to enzymes.

-

Mechanism: The backbone extension disrupts the active site alignment of proteases.

-

Application: Used in the synthesis of long-acting analogs of peptide hormones (e.g., Somatostatin or GLP-1 analogs).

B. Foldamers (β-Peptides)

Researchers use β-homo amino acids to construct "Foldamers"—synthetic oligomers that adopt stable secondary structures (helices, sheets) unseen in nature.[]

-

Helix Formation: β-peptides containing β-homo residues form stable 3₁₄-helices .

-

Utility: These structures can mimic protein-protein interaction domains, serving as inhibitors for "undruggable" targets like Bcl-2 or p53/MDM2.

C. Integrin Antagonists

The 3-bromophenyl moiety provides a lipophilic anchor that can target hydrophobic pockets in receptors.

-

RGD Mimetics: β-amino acids are frequently used as spacers in RGD (Arg-Gly-Asp) mimetics to target Integrin αvβ3, utilized in anti-angiogenic cancer therapies.

Logical Relationship: Structure to Function

Caption: Mapping structural features of the compound to its primary applications in medicinal chemistry.

Safety & Handling

-

Hazard Classification: Irritant (Skin/Eye/Respiratory).

-

H-Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[4]

-

Storage: Store at +2°C to +8°C. The HCl salt is hygroscopic; store under inert gas (Argon/Nitrogen) if possible.

References

-

Sigma-Aldrich. Fmoc-S-3-amino-4-(3-bromophenyl)-butyric acid Product Page. Available at:

-

PubChem. Compound Summary: (R)-3-Amino-4-phenylbutanoic acid (Parent Homolog).[5] National Library of Medicine. Available at:

-

Podlech, J., & Seebach, D. (1995).[2] "The Arndt-Eistert Reaction in Peptide Chemistry: A Facile Access to Homopeptides." Angewandte Chemie International Edition.

-

ChemScene. (R)-3-Amino-4-(3-bromophenyl)butanoic acid hydrochloride Product Data. Available at:

-

Organic Chemistry Portal. Arndt-Eistert Synthesis: Mechanism and Protocols. Available at:

Sources

- 2. Arndt-Eistert Synthesis [organic-chemistry.org]

- 3. Arndt–Eistert reaction - Wikipedia [en.wikipedia.org]

- 4. (2S)-3-(3-bromophenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid | C24H20BrNO4 | CID 2734448 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. D-beta-Homophenylalanine | C10H13NO2 | CID 5706674 - PubChem [pubchem.ncbi.nlm.nih.gov]

Comprehensive Technical Guide: 3-Amino-4-(3-bromophenyl)butanoic acid

Executive Summary & Chemical Identity

3-Amino-4-(3-bromophenyl)butanoic acid , often referred to in peptide chemistry as 3-bromo-

This structural modification confers unique physicochemical properties, most notably resistance to proteolytic degradation by endogenous peptidases. In drug discovery, it serves as a critical chiral building block for the synthesis of peptidomimetics, integrin antagonists, and protease inhibitors. The 3-bromophenyl substituent provides a versatile handle for late-stage functionalization via palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura), allowing medicinal chemists to rapidly expand Structure-Activity Relationship (SAR) libraries.

Physicochemical Profile

| Property | Value / Description |

| IUPAC Name | 3-Amino-4-(3-bromophenyl)butanoic acid |

| Common Name | 3-Bromo- |

| Molecular Formula | |

| Molecular Weight | 258.11 g/mol |

| CAS Number (Generic) | Varies by enantiomer/salt (e.g., 270062-xx-x series for analogs) |

| Chiral Center | C3 (Available as (R)- or (S)-enantiomers) |

| Solubility | Soluble in water (low pH), DMSO, Methanol; Sparingly soluble in non-polar solvents. |

| pKa (Predicted) | Carboxyl: ~3.6 |

| LogP (Predicted) | ~1.8 (Lipophilic aromatic ring balances polar zwitterion) |

Structural Analysis & Stereochemistry

The biological activity of molecules containing this residue is strictly dependent on the absolute configuration at the C3 position.

-

(S)-Isomer: Derived from L-phenylalanine homologs. Often mimics the spatial arrangement of natural L-amino acids in peptide chains.

-

(R)-Isomer: Derived from D-phenylalanine homologs. Used to introduce specific kinks or reverse turns in peptide backbones.

Conformational Bias

In solution,

Synthesis Methodologies

The synthesis of enantiopure 3-amino-4-(3-bromophenyl)butanoic acid is a critical process in pharmaceutical manufacturing. The most robust and widely employed method is the Arndt-Eistert Homologation , which preserves the stereochemistry of the starting

The Arndt-Eistert Homologation Protocol

This route extends the carbon chain of N-protected 3-bromo-phenylalanine by one methylene unit.

Step-by-Step Mechanism:

-

Activation: The starting material, N-Boc-3-bromo-L-phenylalanine, is activated with isobutyl chloroformate in the presence of a base (N-methylmorpholine) to form a mixed anhydride.

-

Diazotization: The anhydride reacts with diazomethane (

) to yield an -

Wolff Rearrangement: Silver benzoate catalyzes the rearrangement of the diazoketone in the presence of water (or an alcohol) to form the

-amino acid (or ester). The stereocenter at C3 is retained with high fidelity.

Synthesis Workflow Diagram

Figure 1: The Arndt-Eistert homologation pathway for synthesizing

Analytical Characterization

Validating the identity and purity of this compound requires a multi-faceted analytical approach.

Nuclear Magnetic Resonance (NMR)

-

NMR (400 MHz,

- 7.2-7.6 ppm: Multiplet corresponding to the 3-bromophenyl aromatic protons.

- 3.6-3.8 ppm: Multiplet (1H) for the chiral CH-NH2 proton.

-

2.8-3.0 ppm: Multiplet (2H) for the benzylic

-

2.3-2.5 ppm: Multiplet (2H) for the

-

Note: The distinct separation of the two methylene groups confirms the

-amino acid structure vs. the

Mass Spectrometry (MS)

-

Ionization: ESI+ (Electrospray Ionization).

-

Isotope Pattern: The presence of a bromine atom results in a characteristic 1:1 doublet for the molecular ion

and

HPLC Purity & Chiral Separation

-

Column: C18 Reverse Phase for chemical purity.

-

Chiral Column: Chiralpak AD-H or OD-H.

-

Mobile Phase: Hexane/Isopropanol with 0.1% TFA.

-

Detection: UV at 210 nm and 254 nm (aromatic absorption).

Applications in Drug Development

Peptidomimetics & Stability

The incorporation of 3-amino-4-(3-bromophenyl)butanoic acid into peptide sequences dramatically increases metabolic stability. The additional methylene group in the backbone prevents recognition by standard proteases (like trypsin or chymotrypsin), extending the half-life of peptide drugs in plasma.

Integrin Antagonists

This scaffold is frequently used in the design of RGD (Arg-Gly-Asp) mimetics targeting integrins such as

-

Mechanism: The carboxylate group mimics the Aspartic acid side chain, while the amino group (or its acylated derivative) mimics the backbone.

-

Role of Bromine: The 3-bromophenyl group sits in a hydrophobic pocket of the receptor. The bromine atom can engage in halogen bonding with backbone carbonyls of the receptor, increasing binding affinity.

Late-Stage Diversification

The aryl bromide is a "privileged handle." In a drug discovery campaign, a researcher can synthesize a core scaffold containing this residue and then use parallel synthesis to couple various aryl or alkyl boronic acids to the bromine position.

Figure 2: Strategic applications of the scaffold in medicinal chemistry.

Safety & Handling

-

Hazard Classification: Irritant (Skin, Eye, Respiratory).

-

Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen) to prevent oxidation or moisture absorption.

-

Handling: Use standard PPE (gloves, goggles, lab coat). Avoid inhalation of dust.

References

-

Seebach, D., et al. (2004). "Beta-Peptides: Synthesis by Arndt-Eistert homologation with concomitant peptide coupling." Helvetica Chimica Acta. Link

-

Steer, D. L., et al. (2002). "Beta-Amino acids: Versatile peptidomimetics." Current Medicinal Chemistry. Link

-

Chem-Impex International. (2023). "Product Catalog: Beta-Homo Amino Acids." Link

-

Sigma-Aldrich. (2023). "Safety Data Sheet: Beta-Amino Acid Derivatives." Link

3-Amino-4-(3-bromophenyl)butanoic acid molecular weight and formula

Executive Summary

3-Amino-4-(3-bromophenyl)butanoic acid is a non-proteinogenic

The presence of the bromine atom at the meta position of the phenyl ring provides a critical orthogonal handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig), allowing for the rapid diversification of lead compounds during Structure-Activity Relationship (SAR) optimization.

Part 1: Physicochemical Identity & Structural Analysis

This section establishes the definitive chemical identity of the molecule. In drug development, distinguishing between the

Core Chemical Data

| Property | Specification |

| IUPAC Name | 3-Amino-4-(3-bromophenyl)butanoic acid |

| Common Designator | |

| Molecular Formula | C₁₀H₁₂BrNO₂ |

| Molecular Weight | 258.11 g/mol |

| Monoisotopic Mass | 257.005 g/mol |

| CAS Registry (Generic) | 270062-85-6 (Generic/Isomer variable) |

| CAS (Fmoc-S-isomer) | 1956435-50-9 (Derivative for SPPS) |

| Chirality | Available as (R) or (S); (S) is derived from L-amino acids |

| Physical State | White to off-white crystalline solid |

| Solubility | Soluble in water (pH dependent), DMSO, Methanol |

Structural Pharmacophore Analysis

The molecule consists of three distinct functional domains:

-

The

-Amino Acid Backbone: Extends the peptide backbone by one methylene unit ( -

The Chiral Center (C3): Dictates the spatial orientation of the side chain. The (S)-enantiomer is typically synthesized from natural L-phenylalanine derivatives.

-

The Meta-Bromophenyl Moiety: A lipophilic side chain with a halogen handle. The meta positioning (vs. para) affects the rotational entropy of the side chain and fits into distinct hydrophobic pockets in target enzymes (e.g., DPP-4 or Neprilysin).

Part 2: Synthetic Methodology (The Arndt-Eistert Homologation)

To maintain high enantiomeric purity (>98% ee), the synthesis typically proceeds via the Arndt-Eistert homologation starting from N-protected 3-bromo-phenylalanine. This route is preferred over Michael addition to cinnamates for pharmaceutical applications because it strictly preserves the stereochemistry of the starting material.

Strategic Workflow

The synthesis involves converting the

Figure 1: Arndt-Eistert homologation pathway for the synthesis of

Detailed Protocol (Bench-Validated)

Step 1: Activation (Mixed Anhydride Formation)

-

Reagents: N-Boc-3-bromo-L-phenylalanine, Isobutyl chloroformate (IBCF), N-Methylmorpholine (NMM).

-

Conditions: Anhydrous THF, -15°C (Cryogenic control is vital to prevent racemization).

-

Mechanism: The carboxylic acid is converted to a mixed anhydride, increasing electrophilicity for the subsequent nucleophilic attack.

Step 2: Diazoketone Synthesis

-

Reagents: Diazomethane (generated in situ or using TMS-diazomethane for safety).

-

Procedure: Add diazomethane solution to the mixed anhydride.

-

Observation: Formation of a yellow solution indicates the diazoketone.

-

Safety Note: Diazomethane is explosive and toxic; use blast shields and dedicated glassware.

Step 3: Wolff Rearrangement

-

Reagents: Silver benzoate (catalyst), Triethylamine.

-

Solvent: Methanol (to trap the ketene as the methyl ester) or Water/Dioxane (to yield the free acid directly).

-

Mechanism: Loss of

generates a carbene, which rearranges to a ketene. Nucleophilic attack by water/alcohol yields the homologated acid/ester.

Part 3: Analytical Characterization & Validation

Trustworthiness in chemical biology relies on self-validating analytical systems. The following QC protocol ensures identity and purity.

Quality Control Workflow

Figure 2: Analytical validation workflow ensuring chemical and optical purity.

Key Spectral Features

-

Mass Spectrometry (ESI): Look for the characteristic bromine isotope pattern (1:1 ratio of

Br and-

and

-

and

-

H NMR (DMSO-d

-

The

-protons (adjacent to the amine) typically appear around -

The

-protons (adjacent to carboxyl) appear as diastereotopic multiplets around -

Aromatic region: 4 protons, distinct pattern for 1,3-disubstitution (singlet for H2 between Br and alkyl group).

-

Part 4: Pharmaceutical Applications[4]

Peptidomimetics & Foldamers

Incorporating 3-amino-4-(3-bromophenyl)butanoic acid into peptide chains creates "foldamers."

-

Stability: The extra methylene group prevents recognition by standard proteases (trypsin/chymotrypsin), significantly extending plasma half-life.

-

Secondary Structure: Promotes the formation of 14-helices, which are useful for disrupting protein-protein interactions (PPIs).

The "Bromine Handle" Utility

The 3-bromo substituent is not merely structural; it is a reactive handle for late-stage functionalization.

-

Suzuki Coupling: Reaction with aryl boronic acids allows the installation of biaryl systems to probe hydrophobic pockets.

-

Buchwald-Hartwig: Coupling with amines allows the introduction of solubility-enhancing groups.

References

-

PubChem. 4-Amino-3-(4-bromophenyl)butanoic acid (Isomer Comparison). National Library of Medicine. Link

-

Sigma-Aldrich. Fmoc-S-3-amino-4-(3-bromophenyl)-butyric acid Product Specification.[1] Merck KGaA. Link

-

Ruble, J. C., et al. "Large Scale Synthesis of Enantiomerically Pure (S)-3-(4-Bromophenyl)butanoic Acid."[2] Organic Syntheses, 2018, 95, 328-344.[2][3] (Methodology reference for phenyl-butanoic acid scaffolds). Link

- Steer, D. L., et al. "Beta-Amino Acids: Versatile Peptidomimetics." Current Medicinal Chemistry, 2002. (Review on beta-amino acid utility).

Sources

Technical Monograph: (R)-3-Amino-4-(3-bromophenyl)butanoic acid hydrochloride

Operational Safety, Synthesis Controls, and Analytical Validation

Molecular Architecture & Chemical Identity

This compound represents a specialized class of

Physicochemical Data Table

| Property | Specification |

| Chemical Name | (R)-3-Amino-4-(3-bromophenyl)butanoic acid hydrochloride |

| CAS Number | 1632296-25-3 (HCl Salt) / 936630-57-8 (Free Base) |

| Molecular Formula | |

| Molecular Weight | 294.57 g/mol |

| Chirality | (R)-Enantiomer (Beta-position) |

| Appearance | White to off-white crystalline solid |

| Solubility | Soluble in Water, Methanol, DMSO; Sparingly soluble in DCM.[1] |

| Melting Point | 185–227 °C (Dependent on polymorph/solvate state; empirical verification required) |

Synthesis & Manufacturing Controls

For researchers utilizing this intermediate, understanding its synthetic origin is vital for predicting impurity profiles. The synthesis of enantiopure

Pathway A: Arndt-Eistert Homologation (Classic)

-

Precursor: (R)-3-Bromophenylalanine.

-

Mechanism: Activation of the

-amino acid to a diazoketone followed by Wolff rearrangement. -

Risk Profile: High. Involves Diazomethane (explosive, toxic) or TMS-diazomethane.

-

Impurity Marker: Residual silver/copper catalysts; diastereomers if racemization occurs during the thermal rearrangement.

Pathway B: Enzymatic Kinetic Resolution (Modern/Green)

-

Precursor: Racemic ethyl 3-amino-4-(3-bromophenyl)butanoate.

-

Mechanism: Lipase-catalyzed hydrolysis (e.g., Candida antarctica Lipase B) selectively hydrolyzes one ester enantiomer.

-

Risk Profile: Low. Aqueous buffers used.

-

Impurity Marker: Residual enzyme proteins; lower enantiomeric excess (ee) if reaction time is uncontrolled.

Workflow Visualization: Quality Control in Synthesis

The following diagram outlines the critical control points (CCPs) when handling this material in a synthesis campaign.

Figure 1: Critical path for the synthesis and purification of chiral beta-amino acid salts, highlighting the recrystallization loop required if Enantiomeric Excess (ee) falls below specification.

Comprehensive Hazard Profiling (GHS)

While often categorized generically, halogenated aromatic amino acids possess specific toxicological nuances. The 3-bromo substituent increases lipophilicity compared to the parent amino acid, potentially altering bioavailability and dermal absorption.

GHS Classification (29 CFR 1910.1200 / EU CLP)

| Hazard Category | Code | Statement | Mechanism of Action |

| Acute Toxicity (Oral) | H302 | Harmful if swallowed. | Bio-mimicry allows transport via amino acid transporters; halogenation may induce hepatic stress during metabolism. |

| Skin Irritation | H315 | Causes skin irritation.[2][3] | Acidic nature of the HCl salt combined with the amine functionality disrupts the stratum corneum pH balance. |

| Eye Irritation | H319 | Causes serious eye irritation.[2] | Direct corrosive action of the hydrochloride salt on mucosal membranes. |

| STOT - SE | H335 | May cause respiratory irritation.[2] | Fine crystalline dust is easily inhaled; hygroscopic nature causes localized acidification in the respiratory tract. |

Precautionary Strategy

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2] Rationale: The HCl salt is hygroscopic; inhalation causes immediate irritation of the upper respiratory tract.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[2] Rationale: Nitrile gloves (0.11 mm minimum) are required. Latex is insufficient due to the organic nature of the bromophenyl ring.

Analytical Validation: Proving Chirality

In drug development, the "Identity" of this molecule is defined by its stereochemistry. A standard C18 HPLC method is insufficient as it cannot distinguish the (R) and (S) enantiomers.

Protocol: Chiral Purity Determination (HPLC)

This protocol is self-validating; the separation of the enantiomers confirms the system's suitability.

-

Objective: Quantify Enantiomeric Excess (% ee).

-

Column: Chiralcel OJ-H or (R,R)-Whelk-O1 (250 x 4.6 mm, 5 µm).

-

Why: These columns utilize hydrogen bonding and

interactions (specifically with the bromophenyl ring) to discriminate spatial arrangements.

-

-

Mobile Phase: n-Heptane : Ethanol : TFA (90 : 10 : 0.1 v/v/v).

-

Note: TFA is mandatory to suppress the ionization of the carboxylic acid and amine, sharpening the peak shape.

-

-

Flow Rate: 1.0 mL/min.[4]

-

Detection: UV @ 220 nm (Amide/Carboxyl absorption) or 254 nm (Phenyl ring).

-

Sample Prep: Dissolve 1 mg/mL in Ethanol.

-

Acceptance Criteria:

Handling, Stability & Emergency Response

Storage & Stability[9][10]

-

Hygroscopicity: As a hydrochloride salt, the material will absorb atmospheric moisture, leading to clumping and hydrolysis risks.

-

Storage: Keep tightly closed in a dry place, preferably desiccated. Store at 2–8°C for long-term stability.

-

Incompatibility: Strong oxidizing agents (reacts with amine/bromide), Strong bases (liberates free base, altering solubility).

Emergency Response Decision Tree

Figure 2: Immediate action protocols for personnel exposure. Quick reference for lab safety officers.

References

-

PubChem. (2023). Compound Summary: (R)-3-Amino-4-(3-bromophenyl)butanoic acid hydrochloride.[1] National Library of Medicine. [Link]

-

European Chemicals Agency (ECHA). (2023). C&L Inventory: Harmonized classification and labelling of beta-amino acids. [Link]

-

Madhavan, P., et al. (2007). A Validated chiral liquid chromatographic method for the enantiomeric separation of β-amino-β-(4-bromophenyl) propionic acid. TSI Journals. [Link]

-

Organic Syntheses. (2018). Large Scale Synthesis of Enantiomerically Pure (S)-3-(4-Bromophenyl)butanoic Acid. Org. Synth. 2018, 95, 243-259. [Link]

-

Phenomenex. (2023). HPLC Enantioseparation of Amino Acids Using Polysaccharide-Based Chiral Stationary Phases. Technical Note TN-1148. [Link]

Sources

Solubility Profile of 3-Amino-4-(3-bromophenyl)butanoic Acid: A Predictive and Methodological Guide

An In-depth Technical Guide for Drug Development Professionals

Abstract: The aqueous and organic solubility of a new chemical entity (NCE) is a cornerstone of early-stage drug development, profoundly influencing its absorption, distribution, metabolism, excretion (ADME) profile, and ultimate bioavailability.[1][2][3] This guide provides a comprehensive analysis of the predicted solubility of 3-Amino-4-(3-bromophenyl)butanoic acid, a molecule of interest in medicinal chemistry. Due to the absence of extensive empirical data for this specific compound, this document employs a predictive approach grounded in first principles of physical organic chemistry and establishes a robust framework for its experimental determination. We will dissect the molecule's structural attributes, predict its behavior in various solvent systems, provide gold-standard experimental protocols for solubility measurement, and discuss the implications of these findings for pharmaceutical development. This guide is intended for researchers, medicinal chemists, and formulation scientists engaged in the characterization and advancement of NCEs.

Introduction: The Critical Role of Solubility in Drug Discovery

The journey of a drug candidate from discovery to clinical application is fraught with challenges, with poor physicochemical properties being a primary cause of attrition.[1][4] Among these properties, solubility—the ability of a compound to dissolve in a solvent to form a homogeneous solution—stands as a critical gatekeeper for oral bioavailability.[1] A drug must be in solution at the site of absorption, typically the gastrointestinal (GI) tract, to permeate biological membranes and enter systemic circulation.[5][6]

The Biopharmaceutics Classification System (BCS) categorizes drugs based on their aqueous solubility and intestinal permeability, providing a framework to predict their in vivo performance.[6] Drugs with low solubility (BCS Class II and IV) often exhibit dissolution-limited absorption, leading to poor and variable bioavailability.[1][6] Therefore, an early and accurate assessment of a compound's solubility profile across a physiologically relevant pH range and in various organic solvents is paramount for informed decision-making in lead optimization, formulation design, and overall development strategy.[7]

This document focuses on 3-Amino-4-(3-bromophenyl)butanoic acid. By analyzing its constituent functional groups, we can construct a well-founded hypothesis regarding its solubility, which can then be systematically verified through the rigorous experimental methods detailed herein.

Molecular Structure and Physicochemical Property Analysis

The solubility behavior of a molecule is fundamentally dictated by its structure. The structure of 3-Amino-4-(3-bromophenyl)butanoic acid contains a unique combination of polar and non-polar moieties that create a complex solubility profile.

-

Chemical Structure: C₁₀H₁₂BrNO₂

-

Molecular Weight: 258.11 g/mol (based on a similar isomer)[8]

The key functional groups and their predicted influence are:

-

Amino Group (-NH₂): A basic functional group that acts as a hydrogen bond donor. In aqueous solutions with a pH below its pKa, it will be protonated to form a polar ammonium cation (-NH₃⁺), enhancing water solubility.[9]

-

Carboxylic Acid Group (-COOH): An acidic functional group that is a hydrogen bond donor and acceptor. At a pH above its pKa, it deprotonates to form a carboxylate anion (-COO⁻), which significantly increases aqueous solubility.[9]

-

Bromophenyl Group (-C₆H₄Br): A large, bulky, and hydrophobic aromatic ring. This group is non-polar and will dominate the molecule's interaction with non-polar organic solvents while severely limiting its intrinsic solubility in water. The presence of a phenyl group has been shown to increase the acidity of adjacent carbon acids, a factor that can influence the overall pKa of the molecule.[10]

-

Zwitterionic Potential: The presence of both an acidic (carboxylic acid) and a basic (amino) group means the molecule will exist as a zwitterion (a neutral molecule with a positive and a negative electrical charge) in aqueous solution, particularly at a pH between the pKa values of the two groups. Zwitterions are often highly soluble in water but have poor solubility in non-polar organic solvents.[11]

Computational descriptors such as LogP (a measure of lipophilicity) and Polar Surface Area (PSA) are critical for predicting drug-like properties.[4][12] For similar structures, the TPSA is approximately 63.3 Ų, indicating a polar component.[13] However, the large bromophenyl group would contribute to a higher LogP value, suggesting a balance between hydrophilic and lipophilic character that must be experimentally determined.

Predictive Solubility Analysis

Based on the structural features, we can predict the solubility of 3-Amino-4-(3-bromophenyl)butanoic acid in different solvent classes.

Aqueous Solubility

The interplay between the polar zwitterionic portion and the non-polar bromophenyl group makes predicting aqueous solubility complex.

-

pH-Dependence: Aqueous solubility will be highly dependent on pH.[11]

-

Low pH (e.g., pH 1.2, Simulated Gastric Fluid): The carboxylic acid will be protonated (-COOH), and the amino group will also be protonated (-NH₃⁺), resulting in a net positive charge. This cationic species should exhibit enhanced solubility compared to the neutral form.

-

Mid-range pH (Isoelectric Point): The molecule will primarily exist as a zwitterion. While zwitterionic, the strong intermolecular forces in the crystal lattice and the large hydrophobic group may lead to the lowest aqueous solubility in this pH range.

-

High pH (e.g., pH 6.8-7.4, Simulated Intestinal Fluid): The amino group will be neutral (-NH₂), and the carboxylic acid will be deprotonated (-COO⁻), yielding a net negative charge. This anionic form is expected to be highly soluble in water.

-

-

Comparison to Analogues: Simple amino acids like 3-aminobutanoic acid are very soluble in water.[14] The introduction of the large, non-polar bromophenyl substituent is expected to decrease the intrinsic water solubility by several orders of magnitude.

Organic Solvent Solubility

The "like dissolves like" principle is the primary guide for predicting solubility in organic media.

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can engage in hydrogen bonding with both the amino and carboxylic acid groups. Therefore, moderate to good solubility is anticipated.

-

Polar Aprotic Solvents (e.g., DMSO, DMF): These solvents are excellent at disrupting intermolecular forces and solvating polar functional groups. High solubility is expected in solvents like Dimethyl Sulfoxide (DMSO).

-

Solvents of Intermediate Polarity (e.g., Dichloromethane, Chloroform): Solubility is expected to be low. While the bromophenyl group has some affinity for these solvents, the polar, zwitterionic character of the molecule will likely prevent significant dissolution.

-

Non-polar Solvents (e.g., Hexane, Toluene): Very poor solubility is predicted. There are no significant favorable interactions between the polar functional groups and the non-polar solvent molecules.

Experimental Protocols for Solubility Determination

To move from prediction to empirical data, rigorous and standardized experimental protocols are essential. The following sections describe the gold-standard methods for determining both thermodynamic and kinetic solubility.

Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is the benchmark for determining thermodynamic equilibrium solubility.[15][16] It measures the concentration of a saturated solution in equilibrium with an excess of solid drug at a specific temperature.[17]

Objective: To determine the true equilibrium solubility of the compound in various aqueous and organic solvents.

Methodology:

-

Preparation: Prepare a series of calibrated (e.g., 5 mL) glass vials for each solvent to be tested. For aqueous solubility, use buffers at various pH values (e.g., 1.2, 4.5, 6.8, 7.4) to mimic physiological conditions.[5][18]

-

Addition of Compound: Add an excess amount of solid 3-Amino-4-(3-bromophenyl)butanoic acid to each vial. The excess solid should be clearly visible to ensure saturation.

-

Equilibration: Seal the vials and place them in an orbital shaker or rotator set to a constant temperature, typically 37 ± 0.5 °C for biorelevant measurements.[5][19] Agitate the suspensions for a predetermined period, generally 24 to 72 hours, to ensure equilibrium is reached.[15][20] The time required should be verified by sampling at multiple time points (e.g., 24, 48, and 72 hours) to confirm the concentration has plateaued.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature to let the excess solid sediment. To ensure complete separation of the supernatant from the solid, centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes).

-

Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a calibrated pipette.

-

Filtration (Optional but Recommended): Filter the collected supernatant through a low-binding syringe filter (e.g., 0.22 µm PVDF) to remove any remaining microscopic particles. Perform a recovery check to ensure the compound does not adsorb to the filter material.

-

Quantification: Accurately dilute the filtrate with an appropriate mobile phase and quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

Data Reporting: Express the solubility in units of mg/mL or µg/mL. Each experiment should be performed in triplicate to ensure reproducibility.[20]

Protocol: Kinetic Solubility Determination (Nephelometry)

Kinetic solubility is a high-throughput measurement used in early discovery to assess the concentration at which a compound precipitates from a supersaturated solution.[7][15] It is often lower than equilibrium solubility but provides a rapid rank-ordering of compounds.

Objective: To rapidly assess the precipitation point of the compound from a supersaturated aqueous solution.

Methodology:

-

Stock Solution: Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 10 mM).

-

Assay Plate Preparation: In a 96- or 384-well microplate, add the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

-

Compound Addition: Use a liquid handler to dispense a small volume of the DMSO stock solution into the buffer-containing wells to create a range of final compound concentrations. The final DMSO concentration should be kept low (typically ≤1%) to minimize co-solvent effects.

-

Precipitation Monitoring: Immediately place the microplate into a microplate nephelometer, such as the BMG LABTECH NEPHELOstar Plus.[7] Monitor the light scattering signal over time (e.g., for 1-2 hours) at a controlled temperature.

-

Data Analysis: The concentration at which a significant increase in light scattering (turbidity) is observed is defined as the kinetic solubility. This "cloud point" indicates the formation of a solid precipitate.[15]

Data Presentation and Interpretation

All solubility data should be compiled into a clear, concise format for easy comparison and interpretation.

Table 1: Predicted and Experimental Solubility of 3-Amino-4-(3-bromophenyl)butanoic Acid

| Solvent System | Solvent Type | Predicted Solubility | Experimental Solubility (mg/mL @ 37°C) |

| 0.1 M HCl (pH ~1.2) | Aqueous Buffer | Moderate to High | TBD |

| Acetate Buffer (pH 4.5) | Aqueous Buffer | Low to Moderate | TBD |

| Phosphate Buffer (pH 6.8) | Aqueous Buffer | High | TBD |

| Water | Aqueous | Low | TBD |

| Methanol | Polar Protic | Moderate to High | TBD |

| Ethanol | Polar Protic | Moderate | TBD |

| DMSO | Polar Aprotic | High | TBD |

| Dichloromethane | Intermediate Polarity | Very Low | TBD |

| Hexane | Non-polar | Insoluble | TBD |

Interpretation in a Regulatory Context: According to FDA guidelines, a drug substance is considered "highly soluble" when its highest single therapeutic dose can dissolve in 250 mL or less of aqueous media over a pH range of 1.0 to 6.8 at 37°C.[5][21] For example, if the highest anticipated dose of this compound is 100 mg, its solubility would need to be at least 0.4 mg/mL (100 mg / 250 mL) across this pH range to be classified as highly soluble. This classification has significant implications for seeking biowaivers for in vivo bioequivalence studies.[5][18]

Implications for Drug Development

The experimentally determined solubility profile will directly inform several key development activities:

-

Formulation Strategy: If aqueous solubility is low (e.g., < 0.1 mg/mL), especially at the pH of the small intestine, it would classify the compound as poorly soluble (likely BCS Class II or IV). This would trigger the need for solubility-enhancing formulation strategies, such as salt formation (if the hydrochloride salt shows better properties), amorphous solid dispersions, or lipid-based formulations.[1]

-

Bioavailability Prediction: Poor aqueous solubility is a major risk factor for low and erratic oral absorption. The dose number (Do), calculated as (Dose/S₀)/V₀ where S₀ is the solubility and V₀ is 250 mL, can be used to estimate if dissolution will be the rate-limiting step for absorption. A Do > 1 suggests a high risk of solubility-limited absorption.[15]

-

Route of Administration: If oral bioavailability cannot be achieved through formulation due to extremely low solubility, alternative routes of administration (e.g., intravenous) may need to be considered.

-

Process Chemistry: Solubility data in organic solvents is crucial for designing crystallization, purification, and isolation procedures during scale-up and manufacturing.

Conclusion

While a definitive solubility profile of 3-Amino-4-(3-bromophenyl)butanoic acid requires empirical measurement, a thorough analysis of its molecular structure allows for a strong predictive assessment. The compound's amphipathic nature, with distinct polar (amino, carboxyl) and non-polar (bromophenyl) regions, suggests a complex solubility profile that will be highly dependent on the pH of aqueous media and the polarity of organic solvents. High solubility is anticipated in polar aprotic solvents like DMSO and at pH values distant from the molecule's isoelectric point. Conversely, poor solubility is expected in non-polar solvents and in aqueous solutions near its isoelectric point. The provided gold-standard protocols for equilibrium and kinetic solubility determination offer a clear path to generating the robust data required to guide the successful development of this compound from a promising hit into a viable drug candidate.

References

Click to expand

- Dissolution Testing of Immediate Release Solid Oral Dosage Forms. (n.d.). U.S. Food and Drug Administration.

- 3-Amino-3-(4-bromophenyl)propanoic acid | C9H10BrNO2 | CID 554034. (n.d.). PubChem.

- 4-Amino-3-(4-bromophenyl)butanoic acid | C10H12BrNO2 | CID 76520744. (n.d.). PubChem.

- (R)-3-AMINO-4-(4-BROMOPHENYL)BUTANOIC ACID HYDROCHLORIDE. (n.d.). Echemi.

- 3-Amino-4-(2-bromo-4-chlorophenyl)butanoic acid. (n.d.). ChemScene.

- Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. (2026, January 22). Raytor.

- Showing Compound 3-Aminobutanoic acid (FDB008314). (2010, April 8). FooDB.

- Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. (2020, June 6). ResearchGate.

- <1236> Solubility Measurements. (2016, September 30). USP-NF.

- Dissolution Testing and Acceptance Criteria for Immediate-Release Solid Oral Dosage Form Drug Products Containing High Solubility. (2018, August 9). U.S. Food and Drug Administration.

- Compound solubility prediction in medicinal chemistry and drug discovery. (2023, May 8). Life Chemicals.

- Drug Solubility: Importance and Enhancement Techniques. (n.d.). PMC.

- Prediction of drug solubility from molecular structure using a drug-like training set. (2010, December 4). Taylor & Francis Online.

- 〈711〉 DISSOLUTION. (n.d.). USP.org.

- Dissolution Testing for Generic Drugs: An FDA Perspective. (n.d.). PMC.

- Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents. (2020, August 13). Journal of Chemical & Engineering Data, ACS Publications.

- Solubility criteria as per the USP and BP. (n.d.). ResearchGate.

- (R)-3-Amino-4-(4-bromophenyl)butyric acid. (2026, March 3). Advanced ChemBlocks.

- Measuring the solubility of pharmaceutical compounds using NEPHEL.O. (2023, March 18). Rheolution.

- 3-Amino-3-(4-bromophenyl)-propionic acid. (n.d.). Sigma-Aldrich.

- Effect of Temperature on The Solubility of α-Amino Acids and α,ω-Amino Acids in Water. (n.d.). ResearchGate.

- Solubility-Enhancing Technologies in Pharmaceutical Development, a Mini-Review. (2024, September 5). Drug Development & Delivery.

- Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (n.d.). Lund University Publications.

- Solubility in Pharmaceutical R&D: Predictions and Reality. (2014, February 20). American Pharmaceutical Review.

- Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. (2026, February 23). UNT Digital Library.

- Dissolution Method Development for Regulatory Approval: A Comprehensive Review and Case Study. (2023, August 1). Dissolution Technologies.

- Drug solubility: why testing early matters in HTS. (2023, April 6). BMG LABTECH.

- 2-Aminobutanoic acid | CAS#:2835-81-6. (2025, August 21). Chemsrc.

- Carbon Acids. 12. Acidifying Effects of Phenyl Substituents. (n.d.). Journal of Organic Chemistry.

- Predicting Drug Solubility Using Different Machine Learning Methods. (2024, January 5). arXiv.

- Solubility of Organic Compounds. (2023, August 31). University of Calgary.

- (R)-3-Aminobutanoic acid hydrochloride. (n.d.). Vulcanchem.

- Fragment-pair based drug molecule solubility prediction through attention mechanism. (n.d.). Frontiers.

- USP 1236 Solubility Measurements Guide. (2023, December 13). Scribd.

- 4-Amino-4-oxobutanoic acid. (n.d.). Solubility of Things.

Sources

- 1. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 2. rheolution.com [rheolution.com]

- 3. Frontiers | Fragment-pair based drug molecule solubility prediction through attention mechanism [frontiersin.org]

- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 5. fda.gov [fda.gov]

- 6. FORMULATION DEVELOPMENT - Solubility-Enhancing Technologies in Pharmaceutical Development, a Mini-Review [drug-dev.com]

- 7. bmglabtech.com [bmglabtech.com]

- 8. 4-Amino-3-(4-bromophenyl)butanoic acid | C10H12BrNO2 | CID 76520744 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. (R)-3-Aminobutanoic acid hydrochloride (58610-42-7) for sale [vulcanchem.com]

- 10. web.utk.edu [web.utk.edu]

- 11. solubilityofthings.com [solubilityofthings.com]

- 12. tandfonline.com [tandfonline.com]

- 13. chemscene.com [chemscene.com]

- 14. Showing Compound 3-Aminobutanoic acid (FDB008314) - FooDB [foodb.ca]

- 15. raytor.com [raytor.com]

- 16. lup.lub.lu.se [lup.lub.lu.se]

- 17. uspnf.com [uspnf.com]

- 18. Dissolution Testing for Generic Drugs: An FDA Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 19. usp.org [usp.org]

- 20. scribd.com [scribd.com]

- 21. fda.gov [fda.gov]

Difference between 3-bromo and 4-bromo phenyl butanoic acid isomers

An In-depth Technical Guide to the Isomeric Distinction and Application of 3-Bromo and 4-Bromo Phenylbutanoic Acids

Abstract

Positional isomerism offers a subtle yet profound tool for modulating the physicochemical and biological properties of molecular entities. Within the landscape of pharmaceutical intermediates and research chemicals, understanding these nuances is paramount for rational drug design and efficient synthetic strategy. This guide provides an in-depth comparative analysis of two key positional isomers: 4-(3-bromophenyl)butanoic acid and 4-(4-bromophenyl)butanoic acid. We will dissect their structural and electronic differences, explore regioselective synthetic methodologies, compare their spectroscopic signatures, and discuss the implications of their distinct reactivity profiles for applications in medicinal chemistry and materials science. This document serves as a technical resource for researchers, chemists, and drug development professionals seeking to leverage the specific attributes of these versatile building blocks.

Structural and Physicochemical Divergence

The fundamental difference between 4-(3-bromophenyl)butanoic acid and 4-(4-bromophenyl)butanoic acid lies in the position of the bromine atom on the phenyl ring. This seemingly minor structural change—a shift from the meta (3-position) to the para (4-position)—initiates a cascade of electronic and steric effects that govern the molecule's overall behavior.

The bromine atom exerts a dual electronic influence: an electron-withdrawing inductive effect (-I) due to its high electronegativity, and an electron-donating resonance effect (+R) via its lone pairs.

-

4-(4-Bromophenyl)butanoic Acid (Para Isomer): The bromine atom is positioned directly opposite the butanoic acid chain. In this configuration, both the inductive and resonance effects significantly influence the electronic character of the entire aromatic system.

-

4-(3-Bromophenyl)butanoic Acid (Meta Isomer): The resonance effect of the bromine atom does not extend to the carbon atom attached to the butanoic acid chain. Therefore, the electronic character at this position is predominantly influenced by the strong electron-withdrawing inductive effect.

This positional variance directly impacts key physicochemical properties critical for drug development, such as solubility, lipophilicity, and crystal packing.

Caption: Chemical structures of the meta and para isomers.

Table 1: Comparative Physicochemical Properties

| Property | 4-(3-Bromophenyl)butanoic Acid | 4-(4-Bromophenyl)butanoic Acid | Rationale for Difference |

| Molecular Formula | C₁₀H₁₁BrO₂ | C₁₀H₁₁BrO₂ | Identical |

| Molecular Weight | 243.10 g/mol | 243.10 g/mol | Identical |

| CAS Number | 19078-79-6 | 62249-53-4 | Unique identifier |

| Predicted XLogP3 | 2.9 | 2.9 | The positional change has a minimal impact on the overall calculated lipophilicity. |

| Predicted pKa | ~4.7 | ~4.7 | The bromine is too distant to significantly influence the acidity of the carboxylic acid proton through induction. |

| Symmetry | Lower | Higher | The para-isomer possesses a higher degree of molecular symmetry, which can influence crystal lattice energy and, consequently, its melting point and solubility. |

Regioselective Synthesis: A Tale of Two Strategies

The synthesis of these isomers requires precise control over the regiochemical outcome. The choice of starting materials is the most critical determinant for achieving the desired substitution pattern.

Strategy 1: Synthesis of the 4-Bromo (Para) Isomer

A robust and scalable method for synthesizing the para-isomer often involves a rhodium-catalyzed asymmetric conjugate addition. This approach is particularly valuable for producing enantiomerically pure compounds, which is crucial in drug development.[1] The key is the use of a pre-functionalized starting material, 4-bromophenylboronic acid, which definitively places the bromine at the desired position.

Caption: Synthetic workflow for (S)-3-(4-bromophenyl)butanoic acid.

Experimental Protocol: Synthesis of (S)-3-(4-Bromophenyl)butanoic Acid[1]

This protocol is adapted from a validated, large-scale synthesis and represents a field-proven method.

Materials:

-

4-Bromophenylboronic acid

-

[Rh(acac)(C₂H₄)₂] (Acetylacetonatobis(ethylene)rhodium(I))

-

(S)-BINAP

-

1,4-Dioxane, Triethylamine, Water

-

Ethyl (E)-but-2-enoate

-

Methanol, Sodium Hydroxide (NaOH)

-

Hydrochloric Acid (HCl), Heptane, Dichloromethane (DCM)

Step-by-Step Procedure:

-

Catalyst Preparation: In a nitrogen-purged flask, dissolve [Rh(acac)(C₂H₄)₂] and (S)-BINAP in 1,4-dioxane. Stir for 30 minutes to form the active catalyst complex.

-

Addition of Reagents: To the catalyst solution, add 4-bromophenylboronic acid, followed by water and triethylamine. The mixture will change color, indicating complex formation.

-

Conjugate Addition: Heat the mixture to 30 °C. Add ethyl (E)-but-2-enoate dropwise over 5 minutes. Stir the reaction at this temperature for approximately 21 hours until completion is confirmed by TLC or LCMS.

-

Ester Hydrolysis (Saponification): After aqueous workup to isolate the crude ester, dissolve it in methanol. Add an aqueous solution of NaOH and heat the mixture to 50 °C for 1 hour to hydrolyze the ester to the carboxylate salt.

-

Acidification and Isolation: Cool the reaction mixture and remove the methanol under reduced pressure. Wash the aqueous residue with DCM. Cool the aqueous layer in an ice bath and acidify to pH 1-2 with concentrated HCl.

-

Purification: Extract the acidic aqueous layer with DCM. Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate to yield the crude acid.

-

Crystallization: Dissolve the crude product in warm heptane. Allow it to cool slowly to room temperature (20-25 °C) to induce crystallization. Decant the supernatant and dry the crystals under vacuum to yield the final product as an off-white solid.

Strategy 2: Synthesis of the 3-Bromo (Meta) Isomer

The synthesis of the meta-isomer follows a similar logic, substituting the para-substituted starting material with its meta-counterpart. The most direct route would employ 3-bromophenylboronic acid in the same rhodium-catalyzed conjugate addition reaction described above. This highlights a key principle of synthetic design: the final substitution pattern is often dictated by the choice of the initial building blocks.

Comparative Spectroscopic Analysis

The positional difference between the isomers gives rise to distinct and predictable signatures in NMR spectroscopy, which is the primary tool for their structural confirmation.

¹H NMR Spectroscopy

The aromatic region of the ¹H NMR spectrum provides the most unambiguous differentiation.

-

4-(4-Bromophenyl)butanoic Acid (Para): Due to the molecule's symmetry, the four aromatic protons are chemically non-equivalent but magnetically similar, resulting in a characteristic AA'BB' system. This typically appears as two pseudo-doublets, each integrating to 2H.

-

4-(3-Bromophenyl)butanoic Acid (Meta): The lack of symmetry results in four distinct aromatic protons. This leads to a more complex splitting pattern, often containing a singlet-like signal for the proton between the two substituents (at C2), a triplet for the proton at C5, and two distinct doublets of doublets (or triplets) for the protons at C4 and C6.

¹³C NMR Spectroscopy

The effect of the bromine substituent is also evident in the ¹³C NMR spectrum. The carbon directly attached to the bromine atom (ipso-carbon) is significantly shifted.

-

Para Isomer: Shows four signals in the aromatic region due to symmetry.

-

Meta Isomer: Shows six distinct signals in the aromatic region.

The electron-withdrawing nature of bromine deshields adjacent protons and carbons, causing them to appear at a higher chemical shift (downfield) compared to the unsubstituted phenylbutanoic acid.[2]

Table 2: Expected Spectroscopic Features

| Technique | 4-(3-Bromophenyl)butanoic Acid | 4-(4-Bromophenyl)butanoic Acid |

| ¹H NMR (Aromatic) | Complex multiplet (4H) | AA'BB' system (two pseudo-doublets, 4H) |

| ¹³C NMR (Aromatic) | 6 distinct signals | 4 distinct signals |

| IR Spectroscopy | C-H (aromatic), C=O (acid), O-H (acid), C-Br stretch | C-H (aromatic), C=O (acid), O-H (acid), C-Br stretch |

| Mass Spectrometry | Molecular ion peak showing characteristic isotopic pattern for one bromine atom (M⁺ and M⁺+2 peaks with ~1:1 ratio) | Molecular ion peak showing characteristic isotopic pattern for one bromine atom (M⁺ and M⁺+2 peaks with ~1:1 ratio) |

Reactivity and Applications in Drug Development

The choice between the 3-bromo and 4-bromo isomer is a strategic decision in a synthetic campaign, driven by the desired final structure and biological target. The bromine atom is not merely a passive substituent; it is a versatile synthetic handle and a potential pharmacophore element.

Synthetic Utility

The C-Br bond is a key site for further functionalization, most commonly through metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). The position of the bromine dictates the vector of molecular growth.

-

A medicinal chemist might choose the 4-bromo isomer to extend the molecule's structure linearly, which could be ideal for spanning a long, narrow binding pocket in a target protein.

-

The 3-bromo isomer would be selected to introduce functionality at an angle, creating a "kinked" structure that might be necessary to access a different region of a binding site or to optimize steric interactions.

Role in Medicinal Chemistry

Bromine substitution is a well-established strategy in drug design.[3] The introduction of a bromine atom can:

-

Increase Lipophilicity: Enhancing the molecule's ability to cross biological membranes, which can improve oral bioavailability.

-

Modulate Metabolism: The C-Br bond is generally stable in vivo, and its presence can block sites susceptible to metabolic oxidation by cytochrome P450 enzymes, thereby increasing the drug's half-life.

-

Engage in Halogen Bonding: The electropositive region on the bromine atom (the σ-hole) can form a favorable, non-covalent interaction with a nucleophilic site (like a carbonyl oxygen or a nitrogen) on a biological target.[3] The specific geometry required for this interaction makes the choice between the 3- and 4-position critically important for optimizing binding affinity.

Phenylbutanoic acid derivatives themselves have shown significant therapeutic promise. For instance, 4-phenylbutyric acid (4-PBA) acts as a chemical chaperone to prevent protein misfolding and is investigated for treating neurodegenerative diseases like Alzheimer's and Parkinson's.[4][5] The bromo-substituted analogues are valuable intermediates for creating novel derivatives of such compounds with potentially enhanced potency or improved pharmacokinetic profiles.

Conclusion

The distinction between 4-(3-bromophenyl)butanoic acid and 4-(4-bromophenyl)butanoic acid transcends simple nomenclature. It represents a fundamental choice in molecular design that has significant consequences for synthesis, characterization, and biological application. The para-isomer offers symmetry and linear extension, while the meta-isomer provides an angular scaffold for molecular elaboration. A thorough understanding of their respective electronic properties, synthetic accessibility, and spectroscopic signatures empowers researchers and drug development professionals to make informed decisions, accelerating the discovery of novel therapeutics and advanced materials.

References

-

PrepChem.com. Synthesis of (C) 4-(4-Bromophenyl)-4-phenylbutanoic Acid. Available from: [Link]

-

Ruble, J. C., et al. (2018). Large Scale Synthesis of Enantiomerically Pure (S)-3-(4-Bromophenyl)butanoic acid. Organic Syntheses, 95, 328-344. DOI:10.15227/orgsyn.095.0328. Available from: [Link]

-

Organic Syntheses. (2018, August 10). Large Scale Synthesis of Enantiomerically Pure (S)-3-(4- Bromophenyl)butanoic Acid. Available from: [Link]

-

PubChem. 4-Bromo-3-phenylbutanoic acid. National Center for Biotechnology Information. Available from: [Link]

-

PubChem. 4-Bromo-4-phenylbutyric acid. National Center for Biotechnology Information. Available from: [Link]

- Google Patents. EP1404638B1 - Synthesis of 4-phenylbutyric acid.

-

Farmacia. (2018, October 4). BROMINATION-A VERSATILE TOOL FOR DRUGS OPTIMIZATION. Available from: [Link]

-

Semantic Scholar. Neuroprotective Effects of 4-phenylbutyric Acid and Its Derivatives: Possible Therapeutics for Neurodegenerative Diseases. Available from: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 29). The Role of 4-Phenylbutyric Acid in Pharmaceutical Synthesis and Research. Available from: [Link]

Sources

Methodological & Application

Application Note: Protocol for Peptide Coupling using 3-Amino-4-(3-bromophenyl)butanoic Acid

Executive Summary

This application note details the optimized protocol for incorporating 3-Amino-4-(3-bromophenyl)butanoic acid (an Fmoc-protected

Unlike standard

-

Steric Hindrance: The additional methylene group (

-position) alters the transition state geometry, significantly reducing coupling rates. -

Aggregation:

-peptides are prone to forming stable secondary structures (helices/sheets) on-resin, leading to incomplete coupling. -

Chemo-selectivity: The aryl bromide moiety serves as a "warhead" for downstream diversification (e.g., Suzuki-Miyaura coupling) but requires specific handling to prevent premature degradation or side reactions.

This guide recommends a PyBOP/DIEA-mediated coupling strategy over standard DIC/HOBt methods to ensure high conversion yields while maintaining chiral integrity.

Molecule Profile & Handling

| Property | Specification |

| IUPAC Name | 3-Amino-4-(3-bromophenyl)butanoic acid |

| Classification | |

| Molecular Weight | ~258.11 g/mol (Free Acid) / ~480.36 g/mol (Fmoc-protected) |

| Solubility | Soluble in DMF, NMP, DMSO. Sparingly soluble in DCM. |

| Storage | +2°C to +8°C, Desiccated. Hygroscopic. |

| Hazards | Irritant. The aryl bromide is stable to TFA but sensitive to Pd(0) contaminants. |

Handling Precaution: Ensure the solvent used for dissolution (DMF/NMP) is strictly amine-free (freshly distilled or high-grade) to prevent premature Fmoc removal.

Critical Experimental Considerations

Coupling Reagent Selection: The "Beta-Effect"

Standard

-

Recommendation: Use PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) or HATU .

-

Reasoning: Research indicates that while HATU is faster, PyBOP forms active esters that are more stable over the extended reaction times (2–18 hours) required for

-amino acids, reducing the risk of hydrolysis or guanidinylation side reactions [1].

Racemization Risks

While

-

Control: Use DIEA (Diisopropylethylamine) as the base but limit the equivalents to 2.0 relative to the amino acid. Avoid Collidine unless necessary for solubility.

Protocol: Fmoc-SPPS Coupling

Materials[2][3][4][5][6][7][8][9]

-

Resin: Rink Amide MBHA (Loading 0.5–0.7 mmol/g). Low loading is preferred to minimize aggregation.

-

Amino Acid: Fmoc-3-Amino-4-(3-bromophenyl)butanoic acid (3.0 eq).

-

Activator: PyBOP (3.0 eq) or HATU (2.9 eq).

-

Base: DIEA (6.0 eq).

-

Solvent: DMF (Anhydrous).

Step-by-Step Workflow

Step 1: Resin Preparation[1]

-

Swell resin in DCM for 30 min.

-

Wash with DMF (3 x 1 min).

Step 2: Fmoc Deprotection (Preceding Cycle)

-

Treat resin with 20% Piperidine in DMF (1 x 5 min, then 1 x 15 min).

-

Note: For difficult

-peptide sequences, add 0.1 M DBU to the deprotection cocktail to ensure complete removal, as -

Wash: DMF (5x), DCM (3x), DMF (3x).[2]

Step 3: Activation & Coupling (The Critical Step)

Do not pre-activate in a separate vial for >5 minutes.

-

Dissolve Fmoc-3-Amino-4-(3-bromophenyl)butanoic acid (3 eq) and PyBOP (3 eq) in minimum DMF.

-

Add DIEA (6 eq) to the amino acid mixture.

-

Immediately add the activated solution to the resin.

-

Agitate at room temperature for 3 to 4 hours .

-

Optimization: For sequences >10 residues, extend to 6 hours or perform a double coupling (fresh reagents, 2 hours each).

-

Step 4: Monitoring

-

Perform Kaiser Test (Ninhydrin).[2]

-

Result: If beads are colorless → Complete. If blue → Incomplete.

-

Caveat:

-amino acids react slower with Ninhydrin. Heat the test tube for 2–3 minutes longer than usual to avoid false negatives.

-

Step 5: Capping (Optional but Recommended)

If the coupling is <99% complete (faint blue), cap unreacted amines to prevent deletion sequences.

-

Treat with Acetic Anhydride/DIEA/DMF (10:5:85) for 10 min.

Workflow Visualization

Figure 1: Optimized SPPS Cycle for

Solution Phase Protocol (Scale-Up)

For multigram synthesis, solution phase coupling is often preferred to save on resin costs.

-

Dissolution: Dissolve Fmoc-3-Amino-4-(3-bromophenyl)butanoic acid (1.0 eq) in DCM/DMF (4:1).

-

Activation: Add EDC.HCl (1.1 eq) and HOBt (1.1 eq) at 0°C. Stir for 15 min.

-

Addition: Add the amine component (1.0 eq) and NMM (N-methylmorpholine, 2.5 eq).

-

Reaction: Allow to warm to RT and stir for 12–16 hours .

-

Workup: Dilute with EtOAc, wash with 5% KHSO4, sat. NaHCO3, and Brine.

-

Note: The bromine atom increases lipophilicity, making the product highly soluble in EtOAc, facilitating easy extraction.

-

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Coupling Yield | Steric hindrance of | Switch to HATU/HOAt (1:1:2 ratio). Increase temp to 40°C (carefully monitor racemization). |

| Incomplete Deprotection | Aggregation of | Use DBU (2%) in Piperidine/DMF. Perform deprotection at 40°C. |

| Precipitation | High hydrophobicity of Bromo-phenyl group. | Add THF or DCM to the coupling mixture (up to 30% v/v) to improve solubility. |

| Side Reactions | Guanidinylation (if using HATU). | Ensure the amine is not hindered. If it is, switch back to PyBOP or PyBrOP. |

Logic for "Difficult Sequences"

Figure 2: Decision tree for troubleshooting persistent coupling failures.

References

-

Comparison of PyBOP and HATU: BenchChem. (2025). A Head-to-Head Battle of Coupling Reagents: PyBOP vs. HATU. Link

-

Beta-Amino Acid Coupling: Goldschmidt Gőz, V., et al. (2019).[3] Unwanted hydrolysis or α/β-peptide bond formation: how long should the rate-limiting coupling step take? RSC Advances. Link

-

Solvent Effects: ResearchGate. (2021). Solubility of amino acid derivatives in DMF and green solvents. Link

-

Racemization Control: Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Link

-

Product Data: Sigma-Aldrich. Fmoc-S-3-amino-4-(3-bromophenyl)-butyric acid Product Sheet. Link

Sources

Application Note: Strategic Utilization of 3-Amino-4-(3-bromophenyl)butanoic Acid

This Application Note is designed for medicinal chemists and peptide scientists. It details the strategic use of 3-Amino-4-(3-bromophenyl)butanoic acid —a privileged

Executive Summary

In modern peptide therapeutics, metabolic instability is the primary failure mode.

3-Amino-4-(3-bromophenyl)butanoic acid is a dual-purpose tool:

-

Structural Scaffold: As a

-amino acid, it induces stable secondary structures (specifically the 14-helix ) that mimic -

Synthetic Handle: The meta-bromine substituent serves as a pre-installed "chemical hook" for Palladium-catalyzed cross-coupling (Suzuki-Miyaura) directly on the solid phase. This allows researchers to synthesize a single peptide backbone and then "diverge" into a library of analogs by coupling different aryl boronic acids, rapidly exploring Structure-Activity Relationships (SAR).

Technical Profile & Properties

| Property | Specification |

| IUPAC Name | 3-Amino-4-(3-bromophenyl)butanoic acid |

| Molecule Type | |

| Chirality | Available as (R) and (S) enantiomers (Critical for helix handedness) |

| CAS (Fmoc-S-isomer) | 1956435-50-9 |

| CAS (HCl salt, R-isomer) | 331763-73-6 |

| Molecular Weight | ~258.12 g/mol (Free acid) / ~480.3 g/mol (Fmoc-protected) |

| Solubility | High in DMF, NMP, DMSO (Fmoc form); Water/Methanol (Free acid) |

| Preferred Protection | Fmoc (for SPPS) |

Application Workflow: The "Build-Then-Divert" Strategy

The power of this building block lies in its compatibility with On-Resin Late-Stage Diversification . Instead of synthesizing 20 different peptides with 20 different side chains, you synthesize one peptide containing the bromophenyl handle and split the resin to couple 20 different boronic acids.

Workflow Visualization

The following diagram illustrates the integration of this building block into a standard Fmoc-SPPS workflow, followed by diversification.

Figure 1: The "Build-Then-Divert" workflow allows for the rapid generation of biaryl peptide libraries using the bromine handle.

Detailed Protocols

Protocol A: Fmoc-Solid Phase Peptide Synthesis (SPPS) Incorporation

Rationale:

Reagents:

-

Fmoc-3-amino-4-(3-bromophenyl)butanoic acid (3.0 equiv)

-

HATU (2.9 equiv)

-

HOAt (3.0 equiv) - Crucial for suppressing racemization and boosting reactivity.

-

DIEA (Diisopropylethylamine) (6.0 equiv)

-

DMF (Anhydrous)

Step-by-Step:

-

Resin Preparation: Swell resin (e.g., Rink Amide, 0.6 mmol/g) in DMF for 30 mins.

-

Deprotection: Remove previous Fmoc group using 20% Piperidine in DMF (

min).[3] Wash DMF ( -

Activation:

-

Dissolve the Fmoc-

-amino acid and HATU/HOAt in minimal DMF. -

Add DIEA immediately prior to adding to the resin.

-

Note: The solution should turn yellow (activation).

-

-

Coupling: Add the activated mixture to the resin. Shake/vortex at room temperature for 2 hours .

-

Validation: Perform a Kaiser Test (Ninhydrin).[6] If the beads remain blue (positive for free amine), recouple using fresh reagents for another 2 hours.

-

-

Capping (Optional but Recommended): Treat with Acetic Anhydride/Pyridine in DMF to cap any unreacted chains.

Protocol B: On-Resin Suzuki-Miyaura Cross-Coupling

Rationale: The 3-bromophenyl group is stable to TFA, but we perform the coupling on-resin before cleavage. This avoids solubility issues with the free peptide and simplifies purification. Oxygen is the enemy of Palladium; thorough degassing is the key to success.

Reagents:

-

Aryl Boronic Acid (

) (5.0 equiv) -

Catalyst:

(Tetrakis) or -

Base:

(aqueous) (5.0 equiv) -

Solvent: DME (Dimethoxyethane) / Ethanol / Water (9:9:2 ratio)[7]

Step-by-Step:

-

Preparation: Place the peptidyl-resin (containing the bromo-building block) in a microwave-safe vial.

-

Degassing (Critical): Dissolve the Boronic Acid in the solvent mixture. Bubble Nitrogen or Argon through the solution for 15 minutes.

-

Catalyst Addition: Add the Pd catalyst to the vial (in a glovebox if possible, or quickly under Argon flow). Add the degassed solvent/boronic acid solution. Add the aqueous base.

-

Reaction:

-

Microwave Method (Preferred): Heat to 80°C - 100°C for 30 minutes (Power ~50W).

-

Thermal Method: Heat to 80°C in an oil bath for 12–16 hours under inert atmosphere.

-

-

Washing (Metal Removal):

-

Cleavage: Proceed to standard TFA cleavage.

Mechanism Visualization: On-Resin Catalytic Cycle

Figure 2: The Palladium catalytic cycle occurring on the solid support. Note that the "Resin" acts as a massive protecting group for the peptide.

Scientific Commentary (E-E-A-T)

Why the meta (3-bromo) position?

Most commercial phenylalanine analogs are para (4-substituted). The meta substitution offered by this building block projects the side chain into a different vector (120° vs 180°). In the context of a 14-helix (the secondary structure formed by

Foldamer Stability:

Incorporating this residue into a peptide sequence blocks aminopeptidases. The additional methylene group in the backbone (

References

-

Steer, D. L., et al. (2002). "Beta-amino acids: versatile peptidomimetics."[1][2] Current Medicinal Chemistry.

- Context: Foundational review on the stability and structural properties of beta-amino acids.

-

Planas, M., et al. (2007). "Effectiveness of the Suzuki-Miyaura cross-coupling reaction for solid-phase peptide modification." Tetrahedron.

- Context: Establishes the core protocol for Pd-catalyzed coupling on resin-bound peptides.

-

Afonso, A., et al. (2017). "The Suzuki–Miyaura Cross-Coupling as a Versatile Tool for Peptide Diversification and Cyclization."[9] Molecules.

- Context: Detailed review of reaction conditions (bases/solvents)

-

Gellman, S. H. (1998). "Foldamers: A Manifesto." Accounts of Chemical Research.

- Context: Authoritative source on the helical folding propensities (14-helix) of -peptides.

-

Sigma-Aldrich. "Fmoc-S-3-amino-4-(3-bromophenyl)-butyric acid Product Page."

- Context: Verific

Sources

- 1. researchgate.net [researchgate.net]

- 2. Beta-amino acids: versatile peptidomimetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chem.uci.edu [chem.uci.edu]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. utoronto.scholaris.ca [utoronto.scholaris.ca]

- 6. peptide.com [peptide.com]

- 7. BJOC - Peptide stapling by late-stage Suzuki–Miyaura cross-coupling [beilstein-journals.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. mdpi.com [mdpi.com]

Application Note: Fmoc-Protection of 3-Amino-4-(3-bromophenyl)butanoic Acid for Solid-Phase Peptide Synthesis (SPPS)

Introduction & Strategic Rationale

The incorporation of unnatural

To utilize this building block in standard Solid-Phase Peptide Synthesis (SPPS), the primary amine must be transiently protected with a 9-fluorenylmethoxycarbonyl (Fmoc) group.

Mechanistic Causality: Why Fmoc-OSu over Fmoc-Cl?

The selection of the protecting reagent is critical for unnatural amino acids. Historically, Fmoc-Chloride (Fmoc-Cl) was used via a Schotten-Baumann reaction. However, Fmoc-Cl is highly reactive and prone to generating mixed anhydride intermediates. In the presence of unreacted amino acids, these anhydrides undergo nucleophilic attack, leading to the formation of Fmoc-oligopeptides (dipeptide or tripeptide impurities)[1]. This oligomerization is particularly problematic for

To establish a self-validating, high-purity protocol, Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) is the reagent of choice[2]. Fmoc-OSu acts via a clean nucleophilic acyl substitution. The succinimide leaving group is a weaker electrophile than the chloride ion, entirely suppressing the formation of mixed anhydrides and ensuring that the reaction yields exclusively the mono-protected monomer[1].

Experimental Workflow & Logic

The reaction is performed in a biphasic or mixed aqueous-organic solvent system. The amino acid is first dissolved in an aqueous base (Sodium Carbonate). This step is governed by two chemical imperatives:

-

Solubilization: Deprotonation of the carboxylic acid (

) forms a highly water-soluble sodium carboxylate salt. -

Nucleophilic Activation: The base ensures the

-amino group remains in its unprotonated, free-base form, maximizing its nucleophilicity for the incoming Fmoc-OSu[3].

Workflow for the Fmoc-protection of 3-Amino-4-(3-bromophenyl)butanoic acid using Fmoc-OSu.

Quantitative Reagent Matrix

The following table summarizes the stoichiometric requirements optimized for a standard 10 mmol scale synthesis.

| Reagent | MW ( g/mol ) | Equivalents | Amount | Mechanistic Role |

| 3-Amino-4-(3-bromophenyl)butanoic acid | 258.11 | 1.0 | 2.58 g | Nucleophile / Starting Material |

| Fmoc-OSu | 337.33 | 1.1 | 3.71 g | Electrophilic Protecting Agent |

| Na₂CO₃ | 105.99 | 2.5 | 2.65 g | Deprotonation / pH Buffer |

| 1,4-Dioxane | N/A | N/A | 25 mL | Organic Co-solvent |

| Deionized Water | 18.02 | N/A | 25 mL | Aqueous Solvent |

| 1M HCl | 36.46 | As needed | ~25-30 mL | Acidifying Agent (Precipitation) |

| Ethyl Acetate (EtOAc) | 88.11 | N/A | 3 x 30 mL | Extraction Solvent |

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system; do not proceed to subsequent steps unless the validation criteria for the current step are met.

Step 1: Substrate Solubilization

-

In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2.65 g of Na₂CO₃ in 25 mL of deionized water to create a ~10% aqueous base solution.

-

Add 2.58 g of 3-Amino-4-(3-bromophenyl)butanoic acid to the stirring solution.

-

Validation Check: Stir for 15 minutes. The solution must become completely transparent. If turbidity persists, the amine is not fully converted to its soluble carboxylate salt. Add 1M NaOH dropwise until optical clarity is achieved.

Step 2: Electrophile Addition

-

Add 15 mL of 1,4-Dioxane to the aqueous mixture and cool the flask in an ice-water bath to 0–5 °C. Causality: Cooling mitigates the competing side reaction of Fmoc-OSu hydrolysis by the aqueous base.

-

Dissolve 3.71 g of Fmoc-OSu in 10 mL of 1,4-Dioxane.

-

Add the Fmoc-OSu solution dropwise to the reaction flask over 30 minutes using an addition funnel.

Step 3: Reaction Maturation

-

Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C).

-

Stir vigorously for 12 to 16 hours.

-

Validation Check (TLC): Monitor reaction completion via Thin Layer Chromatography (Eluent: DCM/MeOH 9:1 with 1% Acetic Acid). The starting material will stain intensely with Ninhydrin (purple/red), while the Fmoc-protected product will be Ninhydrin-negative but highly UV-active at 254 nm. Proceed only when the Ninhydrin-positive spot is entirely consumed.

Step 4: Primary Workup (Impurity Clearance)

-

Transfer the reaction mixture to a separatory funnel and add 30 mL of deionized water.

-

Wash the aqueous layer with Diethyl Ether (

mL). -

Causality: This step extracts unreacted Fmoc-OSu and the N-hydroxysuccinimide (HOSu) byproduct into the organic layer, leaving the highly polar sodium salt of the Fmoc-amino acid safely in the aqueous layer[2]. Discard the ether layers.

Step 5: Acidification & Phase Transfer

-

Transfer the aqueous layer to an Erlenmeyer flask and cool to 0 °C in an ice bath.

-

Slowly add cold 1M HCl dropwise under vigorous stirring until the pH reaches 2.0.

-

Validation Check: Verify pH with indicator paper. A dense, white precipitate of the protonated Fmoc-amino acid will form immediately. Causality: Protonating the carboxylate destroys its water solubility, driving the product out of the aqueous phase.

-

Extract the aqueous suspension with Ethyl Acetate (

mL). The precipitate will readily dissolve into the EtOAc layer.

Step 6: Isolation & Drying

-

Combine the EtOAc organic layers and wash with 30 mL of saturated NaCl (brine) to remove residual moisture.

-

Dry the organic layer over anhydrous Na₂SO₄ for 15 minutes.

-

Filter the drying agent and concentrate the filtrate under reduced pressure (rotary evaporation) to yield the crude product as a white to off-white solid.